KdsB Specificity Constant: 6‑Fold Lower for Kdo Azide vs. Native Kdo
The CMP‑Kdo synthetase KdsB activates Kdo for LPS incorporation. Kdo Azide (Kdo‑N₃) exhibits a 6‑fold reduction in specificity constant (k_cat/K_M) compared with native Kdo, directly limiting incorporation efficiency [1].
| Evidence Dimension | KdsB specificity constant (k_cat/K_M) for CMP‑Kdo formation |
|---|---|
| Target Compound Data | 6‑fold lower than native Kdo |
| Comparator Or Baseline | Native Kdo (3-deoxy-D-manno-oct-2-ulosonic acid) |
| Quantified Difference | 6‑fold reduction |
| Conditions | In vitro enzyme kinetics using purified E. coli KdsB; CTP and Kdo/Kdo-N₃ as substrates |
Why This Matters
This 6‑fold penalty defines the ceiling of achievable labeling density and explains why procurement of high‑purity Kdo Azide with validated batch‑to‑batch KdsB activity is critical for reproducible LPS tracking experiments.
- [1] Nilsson I, Grove K, Dovala D, Uehara T, Lapointe G, Six DA. Molecular characterization and verification of azido-3,8-dideoxy-d-manno-oct-2-ulosonic acid incorporation into bacterial lipopolysaccharide. J Biol Chem. 2017;292(48):19840-19848. DOI: 10.1074/jbc.M117.814962. View Source
